molecular formula C5H8N2S B1526360 4-Ethyl-1,3-thiazol-5-amine CAS No. 1249955-33-6

4-Ethyl-1,3-thiazol-5-amine

Cat. No.: B1526360
CAS No.: 1249955-33-6
M. Wt: 128.2 g/mol
InChI Key: YTISIBIFDGLAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Ethyl-1,3-thiazol-5-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their roles in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the inhibition of key enzymes and pathways involved in disease processes. Notably, it has been shown to inhibit 5-lipoxygenase (LOX) , an enzyme crucial for the synthesis of leukotrienes implicated in inflammatory diseases such as asthma and rheumatoid arthritis . This inhibition results in reduced inflammation and associated symptoms.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives possess significant antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines . The mechanism involves interference with tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit LOX activity. In vitro assays have confirmed that this compound directly inhibits LOX, thereby reducing the production of pro-inflammatory leukotrienes . This activity positions it as a candidate for treating inflammatory conditions.

Study 1: Antiproliferative Effects

In a study evaluating a series of thiazole derivatives, it was found that modifications at the N-position significantly impacted biological activity. The most potent derivative exhibited an IC50 value of 0.64 μM in inhibiting tubulin polymerization compared to standard controls like CA-4 . This suggests that structural optimization can enhance the anticancer properties of thiazole derivatives.

Study 2: Inhibition of Inflammation

Research focused on LOX inhibition revealed that thiazole compounds could effectively reduce inflammatory markers in both in vitro and in vivo models. The direct inhibition of LOX by these compounds indicates their potential as therapeutic agents for managing chronic inflammatory diseases .

Data Summary

Biological Activity IC50 Value Target Reference
Anticancer0.36 - 0.86 μMTubulin polymerization
Anti-inflammatoryN/A5-lipoxygenase (LOX)
AntimicrobialN/AVarious microbial targets

Properties

IUPAC Name

4-ethyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-4-5(6)8-3-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTISIBIFDGLAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.